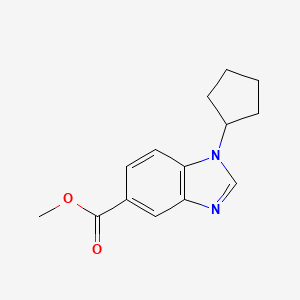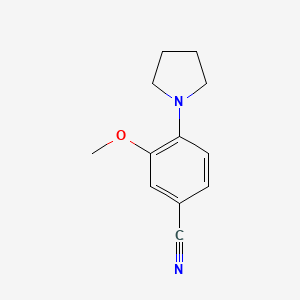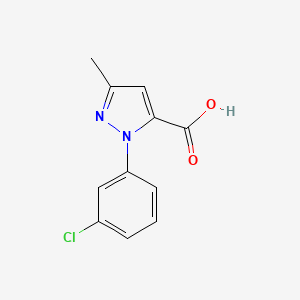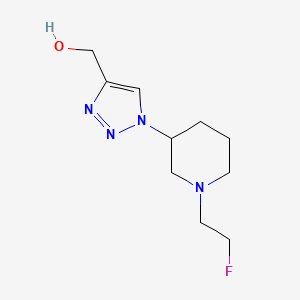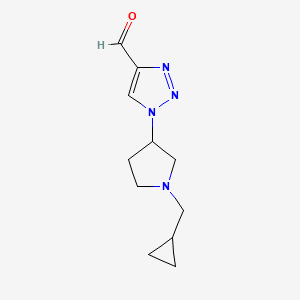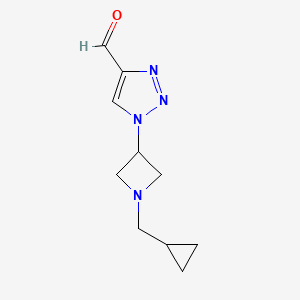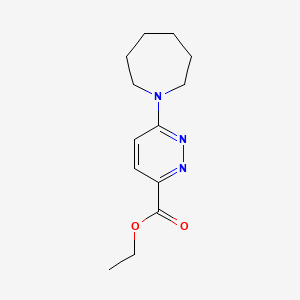![molecular formula C10H14N2O2 B1492597 4,4-二甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪-1-羧酸 CAS No. 2097944-81-3](/img/structure/B1492597.png)
4,4-二甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪-1-羧酸
描述
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
科学研究应用
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new antimicrobial, antiviral, and antifungal agents.
Medicine: Due to its antitumor and kinase inhibitory properties, it is explored for potential cancer therapies.
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化分析
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways and cellular processes. Additionally, the compound’s antimicrobial properties indicate that it may interact with bacterial enzymes and proteins, disrupting their normal functions and leading to cell death .
Cellular Effects
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect cell signaling pathways that are crucial for cell growth, differentiation, and apoptosis . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and membranes, leading to cell lysis and death . In cancer cells, the compound’s antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis .
Molecular Mechanism
At the molecular level, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its kinase inhibitory activity involves binding to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound’s antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemicals .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits.
Metabolic Pathways
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form more water-soluble metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects. For example, its accumulation in tumor tissues may enhance its antitumor activity, while its distribution to non-target tissues may lead to adverse effects .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm may affect cell signaling pathways . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This reaction typically occurs in ethanol, producing the desired pyrrolopyrazine derivative in good yield . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
化学反应分析
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide.
相似化合物的比较
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: Variations in substituents can lead to differences in biological activities, such as enhanced antibacterial, antifungal, or antiviral properties.
属性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBWBKTOILQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


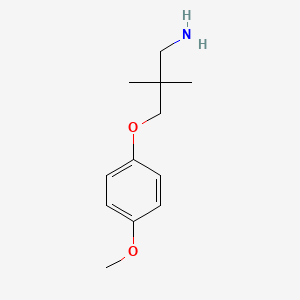
![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)
